2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives, characterized by the presence of an amino group and a propanamide functional group. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with suitable acylating agents or amines. The availability of starting materials and the efficiency of synthetic routes are crucial for its production in both laboratory and industrial settings.
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is classified as an organic compound, specifically a substituted pyrazole. It is notable for its dual functionality, possessing both an amino and an amide group, which enhances its reactivity and potential applications in chemical synthesis and biological research.
The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide typically involves several key steps:
The choice of reagents and reaction conditions can significantly affect the yield and purity of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide. For instance, using a milder base may reduce side reactions that lead to unwanted products.
The molecular structure of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be represented as follows:
The structural representation includes:
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and temperature can influence reaction rates and product distributions.
The mechanism of action for 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to active sites on proteins or nucleic acids, thereby influencing various cellular processes such as signal transduction pathways.
The compound exhibits typical characteristics associated with small organic molecules:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Appearance | White crystalline solid |
Key chemical properties include:
Property | Value |
---|---|
pKa | Not specified |
Log P | Not specified |
Stability | Stable under normal conditions |
These properties are crucial for understanding the behavior of the compound in various environments.
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
The structural hybridization of pyrazole heterocycles with propanamide linkers represents a significant advancement in rational drug design, particularly for oncology targets. Among these hybrids, 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide (CAS 1339470-73-3) exemplifies a pharmacophore engineered for selective protein degradation. This compound (molecular formula: C₇H₁₂N₄O; MW: 168.20 g/mol) features a chiral amino-propanamide backbone tethered to a 5-methyl-substituted pyrazole ring, as verified by its canonical SMILES notation (CC1=CC=NN1CC(N)C(N)=O) [1] [2]. Its design leverages the pyrazole ring’s metabolic stability and hydrogen-bonding capability while optimizing steric parameters for enhanced target engagement. Recent studies position such molecules as pivotal tools for overcoming resistance mechanisms in hormone-driven cancers, warranting detailed examination of their structure-activity relationships.
Pyrazole, a five-membered diunsaturated heterocycle with two adjacent nitrogen atoms, serves as a versatile bioisostere in drug discovery. Its significance in 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide derives from three key attributes:
Table 1: Comparative Bioelectronic Properties of Pyrazole Isomers
Substitution Pattern | H-Bond Acceptors | Calculated LogP | Steric Parameters |
---|---|---|---|
5-Methyl-1H-pyrazol-1-yl | 3 | -0.107 | Moderate steric bulk at C5 |
3-Methyl-1H-pyrazol-1-yl | 3 | -1.0 (estimated) | Minimal steric hindrance |
4-Methyl-1H-pyrazol-1-yl | 3 | -0.5 (estimated) | High steric congestion near N1 |
1,3-Dimethyl-1H-pyrazol-5-yl | 3 | -1.0 | Enhanced lipophilicity from dual methylation |
Pyrazole-containing scaffolds are privileged structures in anticancer agents due to their ability to disrupt protein-protein interactions and enzyme function. Recent reviews highlight their dominance in kinase inhibitors (e.g., CDK and JAK inhibitors) and hormone receptor modulators, attributing their efficacy to the heterocycle’s dipole moment (∼3.5 Debye) and planarity [8]. In propanamide hybrids, the pyrazole moiety anchors target binding, while the flexible linker enables optimal spatial positioning of the amino-amide pharmacophore for induced-fit degradation.
The development of AR antagonists has progressed through three generations, each addressing limitations of prior compounds:
The 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide core emerged from systematic optimization of aryl pyrazol-1-yl-propanamides. Key innovations include:
Table 2: Evolution of Antiandrogens Featuring Pyrazol-1-yl-Propanamide Scaffolds
Compound Generation | Key Structural Features | AR Targets | Resistance Mechanisms Addressed |
---|---|---|---|
First-Generation | Anilide linker + nitroaromatic B-ring | LBD only | None |
Second-Generation | Fluoroaryl linker + thiohydantoin B-ring | LBD only | AR mutations (F877L) |
Pan-Antagonist (SARDs) | Chiral propanamide linker + 5-methylpyrazole B-ring | LBD + NTD (AF-1 domain) | AR-V7 splice variants, LBD mutations, AR overexpression |
Positional isomerism within the pyrazole ring critically influences the bioactivity of propanamide hybrids. 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide demonstrates distinct advantages over its 3-methyl and 4-methyl isomers:
Table 3: Impact of Pyrazole Substitution Patterns on Molecular Properties
Property | 5-Methyl-1H-pyrazol-1-yl (e.g., 1339470-73-3) | 3-Methyl-1H-pyrazol-1-yl (CID 64452652) | 1,3-Dimethyl-1H-pyrazol-5-yl (e.g., S13856950) |
---|---|---|---|
Molecular Formula | C₇H₁₂N₄O | C₇H₁₂N₄O | C₈H₁₄N₄O |
Molecular Weight | 168.20 g/mol | 168.20 g/mol | 182.22 g/mol |
H-Bond Donors/Acceptors | 2/3 | 2/3 | 2/3 |
Calculated LogP | -0.107 | -1.0 (estimated) | -1.0 |
Steric Accessibility of Linker | High | Moderate | Low |
Reported AR Degradation Efficacy | 80% at 1 µM | Not reported | <20% at 1 µM |
Notably, 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide (CAS 1342706-43-7) demonstrates that N-alkylation of the amino group retains SARD activity, highlighting the scaffold’s tolerance for modifications at that position [6]. However, dimethylation of the pyrazole nitrogen (e.g., 1,3-dimethyl variants) abolishes degradation potency, likely due to disrupted binding to Tau-5 pockets in the AR NTD [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3